2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique fused ring structure, which includes a thieno ring, a triazolo ring, and a pyrimidine ring. The presence of a 4-chlorophenyl group further enhances its chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary target of 2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .
Mode of Action
This compound inhibits CDK2, thereby disrupting the normal progression of the cell cycle . It binds to the active site of CDK2, forming essential hydrogen bonds with Leu83 . This binding inhibits the enzymatic activity of CDK2, preventing it from phosphorylating key components necessary for cell proliferation .
Biochemical Pathways
By inhibiting CDK2, this compound affects the cell cycle regulatory pathway . This results in the arrest of cell growth at the G0-G1 stage, preventing the transition to the S phase . The downstream effect of this is a reduction in cell proliferation, particularly in cancer cells .
Pharmacokinetics
These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This includes the induction of apoptosis within HCT cells . The compound has shown potent dual activity against examined cell lines and CDK2 .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine are largely related to its role as a CDK2 inhibitor . CDK2, or Cyclin-Dependent Kinase 2, is an enzyme that plays a crucial role in cell cycle regulation . The compound interacts with CDK2, inhibiting its activity and thereby affecting the cell cycle .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. Most notably, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values of 45 and 6 nM respectively . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. The compound binds to the active site of CDK2, inhibiting its activity . This inhibition results in alterations in cell cycle progression and can induce apoptosis within certain cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and triazolo intermediates under specific conditions. For instance, the reaction may involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Thieno[2,3-d]pyrimidine: Shares the thieno and pyrimidine rings but differs in the arrangement of the fused rings.
1,2,4-Triazolo[1,5-c]pyrimidine: Similar triazolo and pyrimidine rings but lacks the thieno ring.
Uniqueness
2-(4-Chlorophenyl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific fused ring structure and the presence of the 4-chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
4-(4-chlorophenyl)-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN4S/c14-9-3-1-8(2-4-9)11-16-12-10-5-6-19-13(10)15-7-18(12)17-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMTXFHJWUXNTLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NC4=C(C3=N2)C=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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